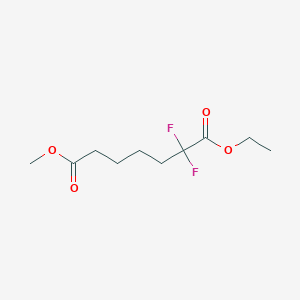
1-Ethyl 7-methyl 2,2-difluoroheptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl 7-methyl 2,2-difluoroheptanedioate is an organic compound with the molecular formula C10H16F2O4 It is a diester derivative of heptanedioic acid, featuring ethyl and methyl groups along with two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 7-methyl 2,2-difluoroheptanedioate typically involves esterification reactions. One common method is the reaction of heptanedioic acid with ethanol and methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The presence of fluorine atoms can be introduced through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl 7-methyl 2,2-difluoroheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of heptanedioic acid derivatives.
Reduction: Formation of 1-ethyl 7-methyl 2,2-difluoroheptanediol.
Substitution: Formation of substituted heptanedioate esters.
Aplicaciones Científicas De Investigación
1-Ethyl 7-methyl 2,2-difluoroheptanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl 7-methyl 2,2-difluoroheptanedioate involves its interaction with molecular targets through its ester and fluorine functional groups. The compound can undergo hydrolysis to release active intermediates that interact with biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl 7-methyl heptanedioate: Lacks fluorine atoms, resulting in different chemical properties.
1-Ethyl 7-methyl 2-fluoroheptanedioate: Contains only one fluorine atom, leading to variations in reactivity and stability.
1-Ethyl 7-methyl 2,2-dichloroheptanedioate: Chlorine atoms instead of fluorine, affecting the compound’s electronic properties.
Uniqueness
1-Ethyl 7-methyl 2,2-difluoroheptanedioate is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects
Propiedades
Fórmula molecular |
C10H16F2O4 |
|---|---|
Peso molecular |
238.23 g/mol |
Nombre IUPAC |
1-O-ethyl 7-O-methyl 2,2-difluoroheptanedioate |
InChI |
InChI=1S/C10H16F2O4/c1-3-16-9(14)10(11,12)7-5-4-6-8(13)15-2/h3-7H2,1-2H3 |
Clave InChI |
PJWUCQHHGCLLFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCCC(=O)OC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



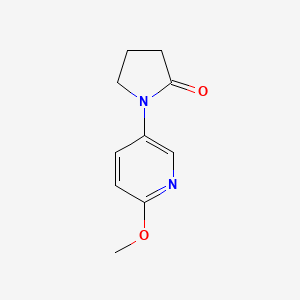
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
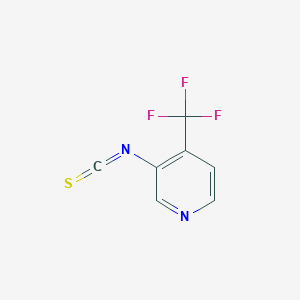
![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
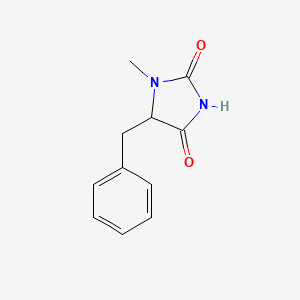

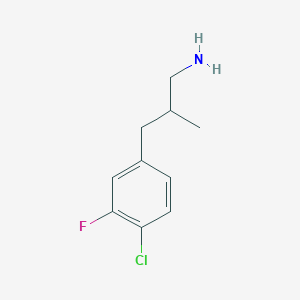
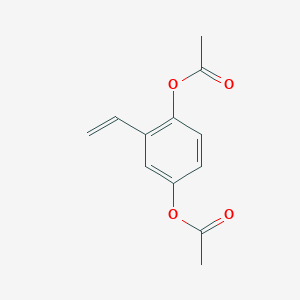
![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)

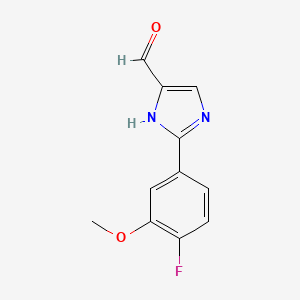

![1-[(1E)-1,3-Butadien-1-Yl]-4-Fluorobenzene](/img/structure/B13695209.png)
